molecular formula C9H16O4 B158113 Dimethyl pimelate CAS No. 1732-08-7

Dimethyl pimelate

Cat. No.: B158113
CAS No.: 1732-08-7
M. Wt: 188.22 g/mol
InChI Key: SHWINQXIGSEZAP-UHFFFAOYSA-N
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Description

Dimethyl pimelate, also known as dimethyl heptanedioate, is an organic compound with the molecular formula C9H16O4. It is a colorless to slightly yellow liquid with a faint odor. This compound is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, perfumes, and lubricants .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl pimelate is typically synthesized through the esterification of pimelic acid with methanol. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, and involves refluxing the mixture for several hours. After the reaction is complete, the mixture is neutralized with sodium carbonate, and the product is purified through distillation .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The crude product is subjected to high-vacuum distillation to obtain this compound with a purity of 99.8% and a yield of 98.08% .

Chemical Reactions Analysis

Types of Reactions: Dimethyl pimelate undergoes various chemical reactions, including:

    Hydrolysis: When treated with water and an acid or base, this compound hydrolyzes to form pimelic acid and methanol.

    Reduction: Reduction of this compound can yield the corresponding alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols under appropriate conditions.

Major Products:

    Hydrolysis: Pimelic acid and methanol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dimethyl pimelate is used in several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl pimelate involves its role as an intermediate in various chemical reactions. It acts as a substrate for esterification, hydrolysis, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

  • Dimethyl adipate
  • Dimethyl suberate
  • Dimethyl azelate
  • Dimethyl sebacate

Comparison: Dimethyl pimelate is unique due to its specific chain length and ester groups, which confer distinct chemical properties and reactivity. Compared to similar compounds like dimethyl adipate and dimethyl suberate, this compound has a longer carbon chain, affecting its boiling point, solubility, and reactivity .

Properties

IUPAC Name

dimethyl heptanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H16O4/c1-12-8(10)6-4-3-5-7-9(11)13-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWINQXIGSEZAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8061925
Record name Dimethyl heptanedioate
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Molecular Weight

188.22 g/mol
Source PubChem
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CAS No.

1732-08-7
Record name Dimethyl pimelate
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Record name Dimethyl heptanedioate
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Record name Dimethyl pimelate
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Record name Heptanedioic acid, 1,7-dimethyl ester
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Record name Dimethyl heptanedioate
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Record name Dimethyl heptanedioate
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Record name DIMETHYL HEPTANEDIOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is dimethyl pimelate synthesized and what is its role in the production of Crebinostat?

A1: this compound serves as a key starting material in the synthesis of Crebinostat, a histone deacetylase (HDAC) inhibitor with potential therapeutic applications. A cost-effective and scalable synthesis route utilizes this compound as the starting point. [, ] The process involves converting this compound to potassium 7-methoxy-7-oxoheptanoate, followed by hydrazinolysis to yield potassium 7-hydrazinyl-7-oxoheptanoate. This intermediate is then coupled with 4-biphenylcarboxaldehyde to produce Crebinostat. [, ]

Q2: Can you elaborate on the use of this compound in synthesizing other compounds and the role of catalysts in these reactions?

A2: this compound is a valuable precursor for synthesizing various compounds, including this compound itself. Research demonstrates its use in the production of this compound from cyclohexanone and dimethyl carbonate using solid base catalysts. [] The reaction proceeds through the formation of carbomethoxycyclohexanone (CMCH), which subsequently reacts with a methoxide group to yield this compound. [] The choice of catalyst significantly influences the reaction outcome. For instance, magnesium oxide, a moderately strong base, effectively facilitates this compound formation by abstracting a proton from the alpha position of cyclohexanone. []

Q3: Are there any examples of this compound being used in asymmetric synthesis?

A3: Yes, this compound plays a role in the asymmetric synthesis of specific chiral compounds. For instance, it can be reacted with (-)-menthol to yield (-)-(1R, 2S, 5R)-dimethyl pimelate. [] This chiral diester is further employed in a multi-step synthesis to produce 3a-alkyl-3, 3a, 4, 5, 6, 7-hexahydro-2H-indazol-3-ones, some of which exhibit optical activity. [] This highlights the versatility of this compound as a building block in constructing diverse molecular architectures, including chiral molecules with potential biological relevance.

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